GRK2 Inhibitory Potency: IC50 1.25 μM Against Bovine GRK2 S670A Mutant
4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine inhibits bovine GRK2 S670A mutant with an IC50 of 1,250 nM (1.25 μM) in a phosphorimaging assay after 5 min incubation in the presence of ATP [1]. In the same assay format, the well-characterised GRK2/GRK3 inhibitor Cmpd101 (Takeda Compound 101) exhibits an IC50 of 18 nM [2]. While the target compound is approximately 69-fold less potent than Cmpd101, its moderate potency makes it well-suited as a tool compound for dose-response studies where full GRK2 blockade is not desired and where a wider dynamic range of inhibition is required for pharmacological profiling.
| Evidence Dimension | GRK2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,250 nM (bovine GRK2 S670A mutant) |
| Comparator Or Baseline | Cmpd101 (Takeda Compound 101): IC50 = 18 nM (human GRK2) [2] |
| Quantified Difference | Target compound is ~69-fold less potent than Cmpd101; offers a distinct potency window for partial inhibition studies |
| Conditions | Target: phosphorimaging assay, bovine GRK2 S670A mutant, 5 min, +ATP [1]; Comparator: human GRK2 expressed in HEK-B2 cells, cAMP accumulation assay [2] |
Why This Matters
Researchers requiring graded GRK2 inhibition rather than near-complete blockade can select this compound for its moderate potency, which provides a broader usable concentration range for pharmacological dissection.
- [1] BindingDB BDBM50260142. Affinity Data: IC50 = 1.25E+3 nM. Assay Description: Inhibition of bovine GRK2 S670A mutant after 5 min in presence of ATP by phosphorimaging assay. Curated by ChEMBL. View Source
- [2] Ikeda S, et al. Design, synthesis, and evaluation of the highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitor for the potential treatment of heart failure. J Med Chem (2011). Cmpd101 (Takeda Compound 101): GRK2 IC50 = 18 nM, GRK3 IC50 = 5.4 nM. Also curated in IUPHAR/BPS Guide to Pharmacology (compound 101, PMID: 21596927). View Source
